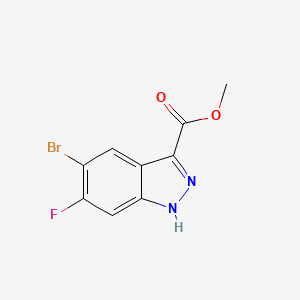

methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate

Description

Introduction to Methyl 5-Bromo-6-Fluoro-1H-Indazole-3-Carboxylate

Chemical Identification and Nomenclature

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is This compound . This name reflects the substituent positions on the indazole core: a bromo group at position 5, a fluoro group at position 6, and a methyl ester at position 3.

Common Synonyms and Registry Numbers

The compound is cataloged under multiple identifiers:

Structural Characterization

Molecular Formula and Weight

The molecular formula is C₉H₆BrFN₂O₂ , with a molecular weight of 273.06 g/mol . This composition aligns with the indazole scaffold substituted with bromine, fluorine, and a methyl ester group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrFN₂O₂ | |

| Molecular Weight | 273.06 g/mol | |

| CAS Number | 1360965-16-7 |

2D/3D Structural Analysis

The 2D structure, represented by the SMILES notation COC(=O)C1=NNC2=CC(=C(C=C21)Br)F, illustrates the indazole ring system with substituents at positions 3, 5, and 6. The methyl ester (-COOCH₃) occupies position 3, while bromine and fluorine are meta to each other at positions 5 and 6, respectively.

3D conformational studies (PubChem) reveal a planar indazole core with slight torsional strain due to steric interactions between the bromine and fluorine atoms. The ester group adopts a conformation perpendicular to the aromatic plane, minimizing electronic repulsion.

Key Structural Comparisons :

- Positional Isomerism : Contrast with methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS 1037841-25-0), where the ester group shifts to position 4.

- Halogen Variants : Substitution of chlorine for fluorine yields methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS 1467059-91-1), altering electronic and steric properties.

This structural specificity underscores the compound’s utility in targeted synthesis applications, particularly in medicinal chemistry where halogenated indazoles serve as kinase inhibitors or intermediates.

Properties

Molecular Formula |

C9H6BrFN2O2 |

|---|---|

Molecular Weight |

273.06 g/mol |

IUPAC Name |

methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) |

InChI Key |

YYCYTDVFHPGOCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC2=CC(=C(C=C21)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

| Step | Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of indazole or indole precursors | Use of bromine or N-bromosuccinimide (NBS) in acetic acid or other solvents under controlled temperature | Introduces bromine at the 5-position |

| 2 | Fluorination | Electrophilic fluorination using Selectfluor or related reagents | Targets 6-position fluorination |

| 3 | Nitrosation and Cyclization | Treatment of brominated-fluorinated indole derivatives with nitrosating agents (e.g., NaNO2/HCl) | Forms the indazole ring via intramolecular cyclization |

| 4 | Esterification | Reaction of the carboxylic acid intermediate with methanol under acidic catalysis or via thionyl chloride activation | Forms the methyl ester at position 3 |

This sequence is optimized by controlling reagent stoichiometry, temperature, and reaction time to maximize yield and regioselectivity.

Detailed Synthetic Procedure (Representative Example)

Starting Material: 5-bromo-6-fluoroindole-3-carboxylic acid or related precursor.

Nitrosation and Cyclization: The brominated and fluorinated indole is dissolved in an acidic aqueous medium. Sodium nitrite is added at low temperature to form the nitroso intermediate, which undergoes intramolecular cyclization to yield the indazole core.

Esterification: The resulting 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid is treated with methanol in the presence of catalytic sulfuric acid or thionyl chloride to afford this compound. Reflux conditions around 60–90°C for several hours are common.

Purification: The crude product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity.

Industrial Considerations

Scale-up involves continuous flow reactors to control exothermic steps such as bromination and nitrosation, enhancing safety and reproducibility.

Green chemistry principles are applied to minimize hazardous waste, such as using catalytic amounts of reagents and solvent recycling.

Automated monitoring (e.g., in-line LC-MS) ensures consistent product quality.

Reaction Mechanisms and Regioselectivity

The bromine at position 5 and fluorine at position 6 influence the electronic properties of the indazole ring, directing electrophilic and nucleophilic substitutions.

Nitrosation forms a diazonium intermediate that undergoes intramolecular cyclization to form the indazole heterocycle.

Esterification proceeds via acid-catalyzed nucleophilic attack of methanol on the carboxylic acid or acyl chloride intermediate.

The presence of electron-withdrawing halogens stabilizes intermediates and affects reaction kinetics.

Research Findings and Optimization Data

Yield and Purity

| Step | Typical Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Bromination | 85–95 | Filtration, recrystallization | NMR, IR, HRMS |

| Fluorination | 70–90 | Chromatography | NMR, LC-MS |

| Nitrosation/Cyclization | 60–80 | Extraction, recrystallization | NMR, X-ray crystallography |

| Esterification | 61–98 | Recrystallization | NMR, IR, HRMS |

Yields vary depending on reagent quality and reaction conditions. Purity is routinely confirmed by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for structural confirmation.

Reaction Conditions Impact

| Parameter | Effect on Yield/Selectivity | Optimal Conditions |

|---|---|---|

| Temperature | Higher temps increase reaction rate but may cause side reactions | 60–90°C |

| Solvent | Acetic acid or dioxane preferred for bromination and esterification | Anhydrous solvents improve selectivity |

| Catalyst | Sulfuric acid or thionyl chloride catalyze esterification | Catalytic amounts suffice |

| Reaction Time | Longer reflux improves conversion but may degrade product | 12–16 hours typical |

Analytical Data for Product Confirmation

| Technique | Key Observations |

|---|---|

| NMR (1H, 13C) | Characteristic methyl ester singlet at δ ~3.9 ppm; aromatic protons shifted due to halogens |

| IR | Ester carbonyl stretch near 1730 cm⁻¹; N–N stretch indicative of indazole |

| HRMS | Molecular ion peak consistent with C9H6BrFN2O2 (m/z 273.06) |

| X-ray Crystallography | Confirms regiochemistry and substitution pattern |

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Bromination + Nitrosation + Esterification | Sequential halogenation, ring closure, and ester formation | High regioselectivity; well-established | Multi-step, requires careful control |

| Direct Esterification of Carboxylic Acid | Acid + methanol reflux or thionyl chloride-mediated | Simple, high yield for esterification step | Requires pure acid intermediate |

| Continuous Flow Synthesis | Automated, scalable synthesis with in-line monitoring | Enhanced safety, reproducibility | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substitutions can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Bromine at position 5 (vs. 6) may alter steric and electronic interactions, as seen in the comparison between methyl 5-bromo-1H-indazole-3-carboxylate and methyl 6-bromo-1H-indazole-3-carboxylate .

The 1,3-dimethyl substitution in CAS 875444-05-6 reduces hydrogen-bonding capacity compared to the carboxylate-containing target compound, which may affect solubility and target engagement .

Synthetic and Metabolic Considerations :

- The acetyl group at position 1 in methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate () may serve as a protective group during synthesis, but its metabolic stability could differ from the target compound due to esterase susceptibility .

Heterocyclic Core Variations

- Benzoimidazole Derivatives (e.g., CAS 606144-02-9): Example: Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Differences: The benzoimidazole core incorporates an additional nitrogen atom, altering electronic properties and binding motifs compared to indazole derivatives .

Biological Activity

Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C9H6BrFN2O2

- Molecular Weight : Approximately 288.53 g/mol

- Functional Groups : Bromine at the 5-position, fluorine at the 6-position, and a carboxylate group at the 3-position

This unique structure contributes to its reactivity and biological efficacy.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines. The IC50 values for various cancer cell lines indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 10.5 ± 2.3 |

| MCF-7 | 15.8 ± 1.8 |

| A549 | 12.4 ± 3.1 |

These results suggest that this compound may be effective against multiple types of cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The compound has been shown to modulate enzyme activity and signaling pathways critical for cell proliferation and survival.

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Signal Transduction : It may affect various signaling cascades that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects against a panel of bacterial strains, demonstrating significant inhibition with MIC values as low as 15 µg/mL against Staphylococcus aureus.

- Anticancer Research : Another study assessed its antiproliferative effects on human cancer cell lines, showing that it significantly reduced cell viability in Hep-G2 cells with an IC50 value of approximately 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.